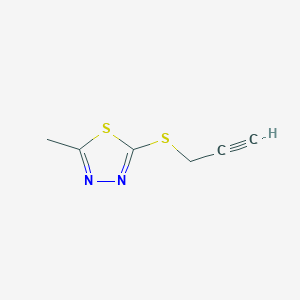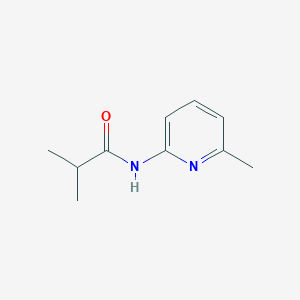
2-methyl-N-(6-methylpyridin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(6-methylpyridin-2-yl)propanamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAA belongs to the class of molecules known as amides, which are widely used in organic chemistry for their diverse properties.
Wirkmechanismus
2-methyl-N-(6-methylpyridin-2-yl)propanamide exerts its therapeutic effects by modulating various cellular pathways. 2-methyl-N-(6-methylpyridin-2-yl)propanamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory responses. 2-methyl-N-(6-methylpyridin-2-yl)propanamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
2-methyl-N-(6-methylpyridin-2-yl)propanamide has been shown to have various biochemical and physiological effects. 2-methyl-N-(6-methylpyridin-2-yl)propanamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-methyl-N-(6-methylpyridin-2-yl)propanamide has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 2-methyl-N-(6-methylpyridin-2-yl)propanamide has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-(6-methylpyridin-2-yl)propanamide has several advantages for lab experiments. 2-methyl-N-(6-methylpyridin-2-yl)propanamide is relatively easy to synthesize and has good stability under normal laboratory conditions. 2-methyl-N-(6-methylpyridin-2-yl)propanamide has been shown to have low toxicity in various cell lines and animal models. However, 2-methyl-N-(6-methylpyridin-2-yl)propanamide has certain limitations for lab experiments. 2-methyl-N-(6-methylpyridin-2-yl)propanamide has poor solubility in water, which can limit its use in certain experiments. 2-methyl-N-(6-methylpyridin-2-yl)propanamide also has limited bioavailability, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 2-methyl-N-(6-methylpyridin-2-yl)propanamide. One potential direction is the development of novel formulations of 2-methyl-N-(6-methylpyridin-2-yl)propanamide that can improve its solubility and bioavailability. Another potential direction is the investigation of the role of 2-methyl-N-(6-methylpyridin-2-yl)propanamide in the regulation of autophagy, a cellular process that is involved in the maintenance of cellular homeostasis. Additionally, the investigation of the potential of 2-methyl-N-(6-methylpyridin-2-yl)propanamide as a therapeutic agent for various diseases, including cancer and cardiovascular diseases, is an important future direction.
Synthesemethoden
2-methyl-N-(6-methylpyridin-2-yl)propanamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-methylpyridine with 2-bromoacetone, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the intermediate with N-methylpropanamide, resulting in the formation of 2-methyl-N-(6-methylpyridin-2-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(6-methylpyridin-2-yl)propanamide has been extensively studied for its therapeutic potential in various diseases. Recent studies have shown that 2-methyl-N-(6-methylpyridin-2-yl)propanamide has anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-methyl-N-(6-methylpyridin-2-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammation process. The inhibition of COX-2 has been linked to the prevention of various diseases, including cancer and cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-methyl-N-(6-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-6-4-5-8(3)11-9/h4-7H,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLGQXJSFNWJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(6-methylpyridin-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

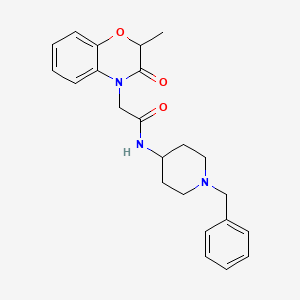
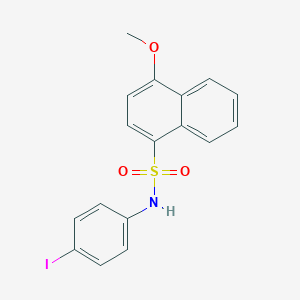
![(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546682.png)
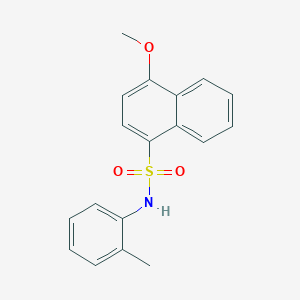
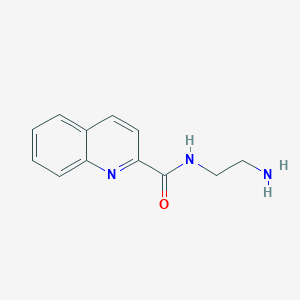
![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)
![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7546703.png)
![1-[4-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one](/img/structure/B7546710.png)
![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7546720.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)
![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)
